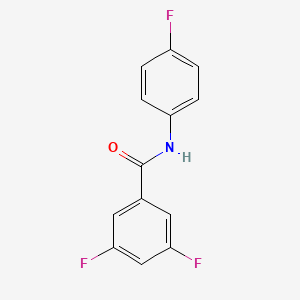

3,5-difluoro-N-(4-fluorophenyl)benzamide

Description

Overview of Benzamide (B126) Scaffold in Medicinal Chemistry

The benzamide scaffold, a simple yet elegant structural unit comprising a benzene (B151609) ring attached to an amide functional group, represents a cornerstone in the architecture of biologically active molecules. nih.gov Its prevalence in medicinal chemistry is a testament to its remarkable versatility and ability to interact with a wide array of biological targets. Benzamide derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netchemicalbook.com

This wide-ranging bioactivity stems from the scaffold's capacity to engage in various non-covalent interactions, such as hydrogen bonding via the amide group and π-π stacking through the aromatic ring. These interactions are crucial for the molecular recognition events that underpin the efficacy of many drugs. epa.gov The adaptability of the benzamide core allows for extensive chemical modification, enabling medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of lead compounds to optimize their therapeutic potential. nih.gov Consequently, the benzamide motif is a recurring feature in numerous approved drugs and a focal point of ongoing drug discovery efforts targeting a multitude of diseases. google.com

Significance of Fluorine Substitution in Organic and Medicinal Chemistry

The introduction of fluorine atoms into organic molecules is a powerful and widely employed strategy in modern drug design. mdpi.com Fluorine, being the most electronegative element, imparts unique properties to a molecule that can profoundly influence its biological behavior. google.commdpi.com The substitution of hydrogen with fluorine can lead to significant enhancements in several key drug-like properties. researchgate.net

One of the most notable effects of fluorination is the improvement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, which can prolong the drug's half-life in the body. chemicalbook.com Furthermore, fluorine substitution can modulate the acidity or basicity (pKa) of nearby functional groups, which in turn can affect a compound's solubility, membrane permeability, and bioavailability. chemicalbook.comgoogle.com The small size of the fluorine atom means it can often replace a hydrogen atom without causing significant steric hindrance, yet its unique electronic properties can lead to enhanced binding affinity with target proteins. mdpi.comresearchgate.net The strategic placement of fluorine can also block sites of metabolic oxidation, further enhancing the drug's stability and efficacy. Given these advantageous effects, it is not surprising that a significant percentage of modern pharmaceuticals contain at least one fluorine atom.

Research Landscape of Polyfluorinated Benzamide Analogues

The convergence of the versatile benzamide scaffold and the strategic incorporation of multiple fluorine atoms has given rise to the field of polyfluorinated benzamide analogues. This area of research seeks to harness the synergistic benefits of both structural features to develop novel compounds with tailored biological activities. Studies have shown that the introduction of multiple fluorine atoms into the benzamide framework can lead to compounds with interesting and potent biological effects.

Research in this domain has explored the synthesis of various polyfluorinated benzamides, including tetrafluorobenzamides and trifluorobenzamides, and evaluated their potential as therapeutic agents. For instance, certain polyfluorinated benzamide derivatives have been investigated for their antiangiogenic activity, a crucial process in cancer progression. The synthesis of these compounds often involves specialized fluorination techniques and the use of fluorinated starting materials. google.com The environmental fate and potential biological impact of polyfluorinated compounds, including amides, are also areas of active investigation. The ongoing exploration of polyfluorinated benzamide analogues continues to be a promising avenue for the discovery of new chemical probes and potential drug candidates with unique pharmacological profiles.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-N-(4-fluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-9-1-3-12(4-2-9)17-13(18)8-5-10(15)7-11(16)6-8/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEBFZGMVFIMQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366565 | |

| Record name | 3,5-difluoro-N-(4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746612-12-4 | |

| Record name | 3,5-difluoro-N-(4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Difluoro N 4 Fluorophenyl Benzamide and Its Analogues

Established Synthetic Pathways for N-Aryl Benzamides

The formation of the amide bond is a fundamental transformation in organic synthesis, and numerous methods have been developed for the preparation of N-aryl benzamides.

Amide Bond Formation via Condensation Reactions

The most traditional and widely used method for synthesizing N-aryl benzamides is the condensation reaction between a carboxylic acid derivative and an aniline (B41778). nih.gov This typically involves the activation of the carboxylic acid to enhance its reactivity towards the amine. Common activating agents include thionyl chloride or oxalyl chloride to form the highly reactive acyl chloride, or the use of carbodiimides. nih.gov

Another established approach is the direct coupling of carboxylic acids with amines using various coupling reagents. mdpi.com These reagents facilitate the removal of a water molecule and promote the formation of the amide linkage. While effective, these classical methods can sometimes generate significant waste and require harsh conditions. mdpi.com More contemporary methods focus on catalytic approaches, such as those using boronic acids or silica (B1680970) as catalysts, to improve atom economy and environmental compatibility. mdpi.com The reaction of aldehydes with amides, known as the Ittyerah and Pandya reaction, also provides a pathway to bis-amides, which can be relevant in specific synthetic contexts. ias.ac.in

Recent advancements have also explored mechanochemical methods, which involve the solvent-free reaction of starting materials in a ball mill. researchgate.net This technique has been successfully applied to the synthesis of N-arylamides from O-protected hydroxamic acids and aryl iodides or arylboronic acids, offering a high-yielding and scalable alternative. researchgate.net Furthermore, innovative one-pot procedures that avoid traditional coupling reagents have been developed, relying on the in situ formation of thioesters which then react with amines to form the desired amide bond. rsc.org

| Reaction Type | Reactants | Key Features | References |

| Acyl Chloride Route | Carboxylic Acid + Thionyl/Oxalyl Chloride, then Amine | High reactivity, widely applicable | nih.gov |

| Coupling Reagent-Mediated | Carboxylic Acid + Amine + Coupling Reagent | Direct, various reagents available | mdpi.com |

| Catalytic Amidation | Carboxylic Acid + Amine + Catalyst (e.g., Boronic Acid) | Improved atom economy, milder conditions | mdpi.com |

| Mechanochemical Synthesis | O-Protected Hydroxamic Acid + Aryl Halide/Boronic Acid | Solvent-free, scalable, rapid | researchgate.net |

| One-Pot Thioester Method | Carboxylic Acid + Dithiocarbamate, then Amine | Avoids traditional coupling reagents, green | rsc.org |

| Aldehyde-Amide Condensation | Aldehyde + Amide | Forms bis-amides | ias.ac.in |

Strategies for Stereoselective Fluorine Introduction and Fluorination

The introduction of fluorine into aromatic rings can be achieved through various methods, with the choice of strategy often depending on the desired substitution pattern and the stage of the synthesis. numberanalytics.com Stereoselective fluorination refers to the controlled introduction of a fluorine atom to create a specific three-dimensional arrangement, which is crucial for the biological activity of many pharmaceutical compounds. numberanalytics.comrsc.org

Established methods for aromatic fluorination include the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. google.com However, this method is often limited to the introduction of a single fluorine atom. google.com For the synthesis of polyfluorinated aromatics, direct fluorination with elemental fluorine or other highly reactive fluorinating agents can be employed, though these reactions can be challenging to control. google.com

"Late-stage fluorination" has emerged as a powerful strategy, allowing for the introduction of fluorine atoms into complex molecules at a later point in the synthetic sequence. nih.govacs.orgnih.govrsc.org This approach is particularly valuable in drug discovery as it enables the rapid generation of fluorinated analogues from advanced intermediates. nih.gov Techniques for late-stage fluorination include transition metal-catalyzed cross-coupling reactions and the use of specialized electrophilic or nucleophilic fluorinating reagents. nih.govrsc.org For instance, reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are commonly used for electrophilic fluorination. rsc.org

| Fluorination Strategy | Description | Key Reagents/Methods | References |

| Balz-Schiemann Reaction | Thermal decomposition of diazonium tetrafluoroborates. | Diazonium salts, heat | google.com |

| Late-Stage Fluorination | Introduction of fluorine in later synthetic steps. | Transition metal catalysts, specialized fluorinating agents. | nih.govacs.orgnih.govrsc.org |

| Electrophilic Fluorination | Use of reagents that deliver an electrophilic fluorine atom. | Selectfluor®, NFSI | rsc.org |

| Nucleophilic Fluorination | Displacement of a leaving group with a fluoride (B91410) source. | Metal fluorides (e.g., KF, CsF) | researchgate.net |

Synthesis of 3,5-Difluoro-N-(4-fluorophenyl)benzamide Precursors

The synthesis of the target molecule, this compound, relies on the availability of its key precursors: 3,5-difluorobenzoic acid and 4-fluoroaniline.

3,5-Difluorobenzoic acid is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.combldpharm.com It can be synthesized through methods such as the oxidation of the corresponding aldehyde, 3,5-difluorobenzaldehyde. chemicalbook.com Research has also focused on its use in developing advanced materials due to its unique fluorinated structure. chemimpex.com

4-Fluoroaniline is a widely used intermediate in the production of pharmaceuticals, dyes, and pesticides. guidechem.comwikipedia.org The most common industrial synthesis involves the catalytic hydrogenation of 4-fluoronitrobenzene. wikipedia.org Various catalysts, such as palladium on carbon (Pd/C), are employed for this reduction. chemicalbook.com Alternative one-step processes have also been developed to streamline its production. For instance, a method starting from 3,5-dichloro-4-fluoronitrobenzene, a byproduct of other industrial processes, has been reported, which involves reduction and dechlorination. google.com

| Precursor | Starting Material | Reaction Type | Catalyst/Reagent | References |

| 3,5-Difluorobenzoic acid | 3,5-Difluorobenzaldehyde | Oxidation | Hydrogen peroxide, Diphenyl diselenide | chemicalbook.com |

| 4-Fluoroaniline | 4-Fluoronitrobenzene | Catalytic Hydrogenation | Pd/C, H₂ | chemicalbook.com |

| 4-Fluoroaniline | 3,5-Dichloro-4-fluoronitrobenzene | Reduction and Dechlorination | Pd/C, H₂ | google.com |

Design and Synthesis of Diverse Analogues and Chemical Libraries

The generation of chemical libraries containing diverse analogues of a lead compound is a fundamental strategy in drug discovery to explore structure-activity relationships (SAR). enamine.netchembridge.com For N-aryl benzamides, structural modifications can be systematically introduced on both the benzoyl and anilino moieties.

Strategies for Structural Modification on the Benzoyl Moiety

Modifications to the benzoyl portion of the molecule can significantly impact its biological activity and physicochemical properties. These changes can range from simple alterations in the substitution pattern of the aromatic ring to more complex structural variations.

One common strategy is to vary the substituents on the benzoyl ring. This can involve introducing different functional groups (e.g., alkyl, alkoxy, nitro, cyano) at various positions to probe electronic and steric effects. For instance, in the context of other benzamide (B126) series, such modifications have been shown to influence receptor binding and selectivity. nih.gov

Furthermore, the linker between the aromatic ring and the amide carbonyl can be modified. For example, inserting a methylene (B1212753) group to create a phenylacetamide derivative or altering the rigidity of the linker can explore different conformational spaces. nih.gov

| Modification Strategy | Description | Example | References |

| Substituent Variation | Introducing different functional groups on the benzoyl ring. | Replacing fluorine with chloro, methyl, or methoxy (B1213986) groups. | nih.gov |

| Ring System Variation | Replacing the phenyl ring with a different aromatic or heteroaromatic ring. | Using a pyridine (B92270) or thiophene (B33073) carboxylic acid instead of benzoic acid. | nih.gov |

| Linker Modification | Altering the connection between the ring and the amide carbonyl. | Synthesizing a phenylacetamide analogue. | nih.gov |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties. | Replacing a carboxylic acid group with a sulfamoyl group. tandfonline.com | tandfonline.com |

Strategies for Structural Modification on the Anilino Moiety

Similarly, the anilino part of the molecule offers numerous opportunities for structural diversification. Modifications here can influence how the molecule interacts with its biological target and can affect properties like solubility and metabolic stability.

Analogous to the benzoyl moiety, the substitution pattern on the anilino ring can be varied. Introducing different substituents at the ortho, meta, or para positions relative to the amide nitrogen allows for a systematic exploration of the SAR. nih.gov

The nitrogen atom of the amide can also be a point of modification. For example, N-alkylation can prevent the formation of hydrogen bonds and introduce steric bulk, which can be used to probe the importance of the N-H group for biological activity. nih.govrsc.org

| Modification Strategy | Description | Example | References |

| Substituent Variation | Introducing different functional groups on the anilino ring. | Synthesizing analogues with different halogen or alkyl substituents. | nih.gov |

| Ring System Variation | Replacing the aniline ring with a different amino-heterocycle. | Using 2-aminothiazole (B372263) in place of 4-fluoroaniline. | nih.gov |

| N-Alkylation | Adding an alkyl group to the amide nitrogen. | N-methylation of the amide bond. | nih.govrsc.org |

| Conformational Constraint | Fusing a ring to the anilino moiety to restrict rotation. | Using tetrahydroisoquinoline derivatives. | nih.gov |

Advanced Spectroscopic and Crystallographic Investigations of 3,5 Difluoro N 4 Fluorophenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing information about the chemical environment of specific nuclei. For 3,5-difluoro-N-(4-fluorophenyl)benzamide, analysis would involve ¹H, ¹³C, and ¹⁹F NMR. However, no specific spectral data for this compound has been found in published literature.

High-Resolution Proton (¹H) NMR Analysis

A ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For the target compound, specific chemical shifts (δ), coupling constants (J), and signal multiplicities would be expected for the protons on the two aromatic rings and the amide (N-H) proton.

Expected Signals: Analysis would focus on the distinct signals for the protons on the 3,5-difluorobenzoyl ring and the 4-fluorophenyl ring, as well as the amide proton signal.

Data Findings: A thorough search did not yield any published ¹H NMR spectra or tabulated data for this compound.

Carbon-13 (¹³C) NMR Characterization

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, including those in the carbon backbone and functional groups. The spectrum would show distinct peaks for each carbon atom in the two phenyl rings and the carbonyl carbon of the amide group.

Expected Signals: The spectrum would be characterized by signals for the 13 unique carbon atoms, with the carbon atoms bonded to fluorine showing characteristic splitting patterns (C-F coupling).

Data Findings: No experimental ¹³C NMR data for this compound could be located.

Fluorine-19 (¹⁹F) NMR for Elucidating Fluorine Environments

¹⁹F NMR is a highly sensitive technique used to probe the environment of fluorine atoms. wikipedia.org Given the three fluorine atoms in this compound, this method would be crucial for characterization. It provides information on the electronic environment of each fluorine atom and their coupling with each other and with nearby protons. wikipedia.org

Expected Signals: Distinct signals would be anticipated for the fluorine atoms at the 3 and 5 positions of the benzoyl ring and the fluorine atom at the 4 position of the phenyl ring. The chemical shifts for aromatic fluorine atoms typically appear in a range of +80 to +170 ppm relative to CFCl₃. ucsb.edu

Data Findings: Despite the importance of this technique for fluorinated compounds, no published ¹⁹F NMR data for this compound was found. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups in a molecule by detecting their characteristic vibrational frequencies.

Expected Bands: Key vibrational bands would include the N-H stretch, the C=O (Amide I) stretch, the N-H bend/C-N stretch (Amide II), and C-F stretching vibrations. For the related molecule 3,5-difluorobenzonitrile, C-F stretching modes are identified in its vibrational spectra. nih.gov

Data Findings: No specific experimental IR or Raman spectra for this compound are available in the public domain.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

Expected Molecular Ion: The molecular formula for this compound is C₁₃H₈F₃NO. The expected exact mass would be used to identify the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ in a high-resolution mass spectrum.

Data Findings: No mass spectrometry data specifically for this compound has been published. The NIST Chemistry WebBook contains data for an isomer, N-(4-fluorophenyl)-3-fluorobenzamide, but not the requested compound. nist.gov

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the definitive, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Expected Structural Features: Analysis would reveal the planarity of the amide bond, the dihedral angles between the two aromatic rings, and any intermolecular hydrogen bonds, typically N-H···O interactions, which are common in benzamide (B126) crystal structures. mdpi.com

Data Findings: A search of the Cambridge Structural Database (CSD) and other literature indicates that the crystal structure for this compound has not been reported. mdpi.commdpi.com Studies on related tri-fluorinated benzamides confirm that such structures are exceptionally rare. mdpi.commdpi.comdcu.ie

Elucidation of Molecular and Crystal Structures

The molecular structure of this compound consists of a benzoyl group bearing two fluorine atoms at the 3- and 5-positions, connected via an amide linkage to a 4-fluorophenyl ring. The elucidation of its precise three-dimensional arrangement in the solid state is achieved through single-crystal X-ray diffraction.

Although the specific crystal structure of the title compound is not widely reported, data from its close isomers, such as N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24), offer significant predictive insights. dcu.ie These related structures reveal that tri-fluorinated benzamides often crystallize in monoclinic space groups. For instance, Fo24 crystallizes in the space group Pn. dcu.ie The molecular structure within the lattice is characterized by a degree of planarity across the aromatic rings, which are themselves oriented at a distinct angle relative to the central amide plane. mdpi.com

Table 1: Representative Crystallographic Data for an Isomeric Tri-fluorinated Benzamide (Fo24) Data sourced from a study on N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24), an isomer of the title compound. dcu.ie

| Parameter | Value |

| Chemical Formula | C₁₃H₈F₃NO |

| Molecular Weight (Mr) | 251.20 |

| Crystal System | Monoclinic |

| Space Group | Pn (No. 7) |

| a (Å) | 5.6756(3) |

| b (Å) | 4.9829(2) |

| c (Å) | 19.3064(12) |

| β (°) | 91.197(5) |

| Volume (V) (ų) | 545.88(5) |

| Temperature (K) | 294(2) |

| Z (Molecules per unit cell) | 2 (Implied by space group and density) |

Analysis of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding

The crystal packing of N-phenylbenzamides is predominantly governed by a network of intermolecular interactions. The most significant of these is the robust amide-amide hydrogen bond (N–H···O=C), which typically links molecules into one-dimensional chains or tapes. dcu.ie, mdpi.com

In addition to this primary interaction, the presence of multiple fluorine atoms introduces a variety of weaker, yet structurally significant, forces. These include C–H···F hydrogen bonds, which are recognized as playing a vital role in the stability of crystal packings of fluorinated molecules. ias.ac.in Studies on isomeric compounds show the formation of synthons involving these interactions, such as cyclic R²₂(12) motifs where C-H and N-H groups interact with fluorine atoms on an adjacent molecule. mdpi.com

Table 2: Common Intermolecular Interactions in Fluorinated Benzamides

| Interaction Type | Description | Typical Distance Range (Å) |

| N–H···O Hydrogen Bond | Strong interaction linking amide groups of adjacent molecules. | 2.9 – 3.1 |

| C–H···F Hydrogen Bond | Weaker interaction between an aromatic C-H and a fluorine atom. | 2.4 – 2.6 |

| C–F···π Interaction | An interaction between a polarized C-F bond and the face of an aromatic ring. | 3.1 – 3.4 |

| π···π Stacking | Interaction between the faces of adjacent aromatic rings. | 3.3 – 3.8 (centroid-centroid) |

Conformational Analysis within the Crystal Lattice

The conformation of this compound in the crystal lattice is defined by the torsional or dihedral angles between its constituent planar groups: the two aromatic rings and the central amide linker. Complete planarity of the entire molecule is rare due to steric hindrance. nih.gov

Crystallographic studies of analogous benzamides show that the aromatic rings are typically twisted with respect to each other. nih.gov For example, in the isomer Fo24, the two C₆ rings are nearly coplanar with each other (interplanar angle of 0.7(2)°), but the central amide group is significantly rotated out of these planes, with angles of 23.04(18)° and 23.69(17)°. dcu.ie This twisted conformation is a compromise between maximizing π-conjugation (which favors planarity) and minimizing steric repulsion between the rings. This rotational flexibility can lead to different conformers being present in the crystal, a phenomenon known as conformational polymorphism. mdpi.com

Polymorphism and Pseudopolymorphism Studies

Identification and Characterization of Polymorphic Forms

Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms, is a critical area of study, particularly for pharmaceuticals and material science. mdpi.com Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability.

For benzamides, polymorphism is a frequently observed phenomenon. mdpi.com It can arise from different arrangements of molecules (packing polymorphism) or from the crystallization of different molecular conformers (conformational polymorphism). ias.ac.in For example, the related compound 3-fluoro-N-(3-fluorophenyl)benzamide is known to exhibit concomitant polymorphism, where two different forms crystallize simultaneously from the same solution. figshare.com This has been attributed to positional disorder in the amide bridge, which allows for identical molecular conformations to adopt different packing arrangements stabilized by subtle variations in N–H···O, C–H···F, and F···F interactions. figshare.com While no specific polymorphs of this compound have been documented, its structural similarity to compounds known to be polymorphic suggests a high probability of its existence.

Impact of Fluorine Substitution and Intermolecular Forces on Crystal Packing

The substitution of hydrogen with fluorine has a profound, albeit complex, impact on crystal packing. The high electronegativity and small size of fluorine alter the electronic properties of the aromatic rings and introduce new potential intermolecular interactions. researchgate.net

Powder X-ray Diffraction for Bulk Phase Characterization

Powder X-ray Diffraction (PXRD) is an essential analytical technique for the characterization of bulk crystalline materials. While single-crystal X-ray diffraction provides the precise structure of a single crystal, PXRD is used to analyze a polycrystalline powder, providing a fingerprint of the bulk phase.

The primary application of PXRD in this context is to confirm the identity and phase purity of a synthesized batch of this compound. Each crystalline polymorph possesses a unique crystal lattice, which in turn produces a characteristic diffraction pattern. Therefore, PXRD is the definitive method for distinguishing between different polymorphic forms of the compound. A theoretical PXRD pattern can be calculated from single-crystal diffraction data, which then serves as a reference standard for the analysis of bulk-synthesized material. This ensures batch-to-batch consistency and allows for the identification of any polymorphic transitions or mixtures of phases.

Computational Chemistry and Molecular Modeling of 3,5 Difluoro N 4 Fluorophenyl Benzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to study the electronic structure of many-body systems. For 3,5-difluoro-N-(4-fluorophenyl)benzamide, DFT calculations enable a detailed understanding of its geometry, spectroscopic signatures, and chemical behavior. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process that seeks to find the minimum energy conformation of a molecule. For this compound, this involves adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy state, or ground state, on the potential energy surface is located.

The optimized structure reveals key geometric parameters. The molecule consists of two phenyl rings linked by an amide (-CONH-) bridge. One ring is substituted with two fluorine atoms at the meta positions (3 and 5), while the other has a single fluorine atom at the para position (4). DFT calculations would precisely determine the C-F, C-N, C=O, and N-H bond lengths and the torsion angle between the two aromatic rings. Studies on similar fluorinated benzamides show that the amide group is often twisted relative to the planes of the aromatic rings. mdpi.comdcu.iemdpi.com The presence of multiple fluorine atoms influences the electronic distribution and, consequently, the molecular geometry.

An illustrative table of key optimized geometrical parameters for this compound, as would be produced by a DFT calculation, is shown below.

Table 1: Illustrative Optimized Geometrical Parameters (Note: These values are representative for similar structures and not from a specific calculation on the title compound.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C=O | ~1.23 Å |

| C-N (amide) | ~1.36 Å | |

| N-H | ~1.01 Å | |

| C-F | ~1.35 Å | |

| Bond Angle (°) | O=C-N | ~122° |

| Dihedral Angle (°) | Ring A - Ring B | ~30-40° |

Prediction and Interpretation of Vibrational Spectra

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the harmonic frequencies corresponding to the normal modes of vibration, each peak in an experimental spectrum can be assigned to a specific molecular motion. researchgate.net

For this compound, characteristic vibrational frequencies would include:

N-H Stretching: Typically observed in the region of 3300-3400 cm⁻¹.

C=O Stretching (Amide I band): A strong absorption expected around 1660-1680 cm⁻¹.

N-H Bending (Amide II band): Found near 1550 cm⁻¹.

Aromatic C-H Stretching: Occurring above 3000 cm⁻¹.

C-F Stretching: Strong bands typically appearing in the 1100-1300 cm⁻¹ region.

Comparing the calculated frequencies with experimental data helps confirm the molecular structure and provides a detailed picture of the molecule's vibrational dynamics. ajchem-a.com

Table 2: Illustrative Vibrational Frequencies and Assignments (Note: Wavenumbers are representative and not from a specific calculation on the title compound.)

| Assignment | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| ν(N-H) | N-H stretch | ~3450 |

| ν(C-H) | Aromatic C-H stretch | ~3100 |

| ν(C=O) | Amide I (C=O stretch) | ~1685 |

| δ(N-H) | Amide II (N-H bend) | ~1555 |

| ν(C-F) | C-F stretch | ~1250 |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP plots the electrostatic potential onto the electron density surface.

For this compound, the MEP map would highlight:

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. The most negative potential is expected around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the fluorine atoms.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive region is anticipated around the amide hydrogen atom (N-H), making it a primary site for hydrogen bonding. ajchem-a.com

The MEP analysis provides a clear rationale for the molecule's intermolecular interactions and potential binding sites. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for understanding electronic transitions and chemical reactivity. ajchem-a.com

HOMO: Represents the ability to donate an electron. In molecules like this, the HOMO is often localized on the more electron-rich aromatic ring and the amide linkage.

LUMO: Represents the ability to accept an electron. The LUMO is typically distributed over the electron-deficient regions, such as the benzoyl moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.comnih.gov For this compound, the electron-withdrawing fluorine atoms would be expected to lower the energy of both orbitals and potentially affect the energy gap.

Table 3: Illustrative Frontier Molecular Orbital Properties (Note: Energy values are representative and not from a specific calculation on the title compound.)

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | ~ -6.8 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal.

H···H contacts: Typically the largest contributor.

H···F/F···H contacts: Significant due to the presence of multiple fluorine atoms.

H···O/O···H contacts: Arising from N-H···O=C hydrogen bonds, which are a defining feature of benzamide (B126) crystal structures. mdpi.com

This analysis provides a sophisticated understanding of how molecules pack in the solid state, driven by a combination of hydrogen bonds and other weaker interactions.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for studying static, ground-state properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms, MD simulations can map the conformational landscape and identify accessible conformations at a given temperature.

For a flexible molecule like this compound, MD simulations would be crucial for:

Exploring Conformational Flexibility: Primarily the rotation around the C-N amide bond and the bonds connecting the rings to the amide group.

Identifying Stable Conformers: Revealing the most probable shapes the molecule adopts in solution or other environments.

Understanding Solvent Effects: Simulating the molecule in an explicit solvent box to see how solvent interactions influence its conformation and dynamics.

These simulations provide a bridge between the static picture from DFT and the dynamic reality of molecular behavior in a condensed phase.

Theoretical Predictions of Bioactivity and Interaction Mechanisms

Computational methods serve as a powerful tool in modern drug discovery, enabling the prediction of a compound's potential therapeutic effects and its behavior within a biological environment before it is synthesized and tested in a laboratory.

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves modeling the interaction between a small molecule (ligand), such as this compound, and a protein target. The strength of this interaction is often quantified by a docking score, which estimates the binding affinity.

For instance, studies on similar N-phenylbenzamide scaffolds have shown inhibitory potential against protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer. scirp.org Docking simulations of these derivatives into the ATP-binding site of various kinases help to elucidate the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. It is plausible that the fluorine atoms on the benzoyl and phenyl rings of this compound could form specific interactions with protein residues, potentially enhancing binding affinity and selectivity for certain targets.

A hypothetical molecular docking scenario for this compound against a generic kinase active site is presented in the table below. The binding energies are illustrative and based on typical values observed for similar inhibitors.

| Protein Target Class | Hypothetical Binding Energy (kcal/mol) | Potential Interacting Residues | Key Interactions |

|---|---|---|---|

| Protein Kinase | -8.5 to -10.5 | Hinge Region Amino Acids (e.g., Met, Cys) | Hydrogen bond between amide N-H and hinge residue backbone carbonyl. Pi-stacking of aromatic rings. |

| Acetylcholinesterase (AChE) | -7.0 to -9.0 | Aromatic Gorge Residues (e.g., Trp, Tyr) | Pi-pi stacking interactions within the active site gorge. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by analyzing a series of compounds with known activities and identifying the physicochemical properties (descriptors) that correlate with their potency.

For fluorinated benzamides, QSAR studies have indicated that descriptors such as hydrophobicity, electronic properties, and steric parameters are often crucial for their biological activity. The fluorine substituents in this compound would significantly influence these descriptors. For example, fluorine is highly electronegative and can alter the electronic distribution of the aromatic rings, which can affect interactions with protein targets.

While a specific QSAR model for this compound has not been published, general QSAR models for N-phenylbenzamide derivatives suggest that the nature and position of substituents on both aromatic rings are critical for activity. A hypothetical QSAR equation for a class of benzamide inhibitors might look like:

pIC50 = c0 + c1LogP + c2TPSA + c3*MW

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the octanol-water partition coefficient (a measure of hydrophobicity), TPSA is the topological polar surface area, and MW is the molecular weight. The coefficients (c0, c1, c2, c3) are determined from the regression analysis of a training set of molecules.

Theoretical Preclinical Pharmacokinetic Parameter Estimation

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions are vital for assessing the "drug-likeness" of a compound and identifying potential liabilities early in the drug discovery process. Various software platforms, such as SwissADME and pkCSM, are commonly used for these predictions. ubaya.ac.id

For this compound, we can predict several key pharmacokinetic parameters based on its structure. These predictions are based on large datasets of experimentally determined properties of other molecules.

| Pharmacokinetic Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | 251.21 g/mol | Compliant with Lipinski's rule of five (<500), suggesting good potential for oral bioavailability. |

| LogP (o/w) | ~3.5 - 4.0 | Indicates moderate lipophilicity, which can favor membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~41.5 Ų | Suggests good intestinal absorption and blood-brain barrier penetration potential. |

| Aqueous Solubility | Predicted to be low to moderate | May require formulation strategies to enhance dissolution. |

| CYP450 Inhibition | Potential for inhibition of some CYP isoforms (e.g., CYP2D6, CYP3A4). ubaya.ac.id | Could lead to drug-drug interactions. |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be permeable. | The compound may have the potential to act on central nervous system targets. |

It is important to emphasize that these are theoretical predictions and require experimental validation. However, these in silico assessments provide a valuable framework for understanding the potential of this compound as a bioactive molecule and guide the design of future experimental studies.

Preclinical Biological Investigations and Mechanism of Action Studies

In Vitro Enzyme Inhibition Studies

No specific data on the direct enzymatic inhibition by 3,5-difluoro-N-(4-fluorophenyl)benzamide was found. Research on structurally related fluorinated benzamides and other similar chemical scaffolds exists, but information on the target compound is absent.

Cellular Activity and Antiproliferative Effects in Cancer Cell Lines

No studies detailing the cellular activity or the antiproliferative effects of this compound in any cancer cell lines have been published. Research into the anticancer properties of other fluorinated molecules, such as certain Schiff bases and benzimidazole (B57391) derivatives, has been conducted, but this research does not include the specific compound of interest. nih.govacgpubs.orgorientjchem.org

In Vitro Antimicrobial and Anti-inflammatory Evaluations

The therapeutic potential of benzamide (B126) derivatives, particularly those incorporating fluorine atoms, has been a subject of significant research, with many studies exploring their antimicrobial and anti-inflammatory properties. bohrium.comresearchgate.net While direct experimental data on the antimicrobial and anti-inflammatory activity of this compound is not extensively documented in publicly available literature, the evaluation of structurally related compounds provides insights into its potential bioactivity.

Amide derivatives of benzoic acids are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial and anti-inflammatory actions. bohrium.com The introduction of fluorine into molecular scaffolds can significantly enhance metabolic stability and target binding affinity, often leading to improved biological activity. nanobioletters.com For instance, studies on various fluorinated benzamides and related heterocyclic compounds have demonstrated notable antimicrobial efficacy. A series of N-acetyl-N-(4-((benzofuran-2-ylmethylene)amino)phenyl)benzamide derivatives, including a compound with a 3,5-difluorobenzamide (B161619) core (N-acetyl-N-(4-((benzofuran-2-ylmethylene)amino)phenyl)-3,5-difluorobenzamide), was synthesized and screened for antimicrobial activity. nih.gov Several compounds in this series showed considerable activity against tested bacterial and fungal strains. nih.gov

Similarly, research into other difluorobenzamide structures has revealed biological effects. The compound 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide, known as PD184352, has been investigated for its anti-inflammatory properties. nih.gov In in vitro experiments, PD184352 was shown to suppress the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and prostaglandin (B15479496) E2 (PGE2) induced by interleukin-1β. nih.gov Another study found that 3,4-difluorobenzamide (B1297546) exhibited antibacterial activity, with a minimum inhibitory concentration (MIC) of 18 µM. researchgate.net These findings suggest that the difluorobenzamide scaffold, a key feature of this compound, is a promising pharmacophore for developing new antimicrobial and anti-inflammatory agents.

Table 1: In Vitro Antimicrobial Activity of Structurally Related Benzamide Derivatives

| Compound/Derivative | Test Organism(s) | Activity/Measurement | Source(s) |

|---|---|---|---|

| N-acetyl-N-(4-((benzofuran-2-ylmethylene)amino)phenyl)-3,5-difluorobenzamide | Selected bacterial and fungal strains | Active against tested strains | nih.gov |

| 3,4-difluorobenzamide | Helicobacter pylori | MIC = 18 µM | researchgate.net |

This table presents data for structurally related compounds to infer the potential activity of this compound.

In Vitro Antioxidant Potential Assessment

Oxidative stress is implicated in the pathogenesis of numerous diseases, making the development of compounds with antioxidant capabilities a key area of pharmaceutical research. The antioxidant potential of various benzamide derivatives has been explored, indicating that this class of compounds can act as effective free-radical scavengers.

Investigations into difluorobenzamide derivatives have shown promising antioxidant effects. For example, the compound PD184352 (2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide) was found to exert antioxidant effects by promoting the activation of the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress. nih.gov Treatment with PD184352 led to an increase in the expression of antioxidant proteins and a reduction in the accumulation of reactive oxygen species (ROS) in in vitro models. nih.gov

Furthermore, a study involving a series of N-acetyl-N-(4-((benzofuran-2-ylmethylene)amino)phenyl)benzamides, which included a 3,5-difluorobenzamide derivative, evaluated their antioxidant properties using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide (B77818) radical scavenging methods. nih.gov Within this series, specific derivatives demonstrated predominant antioxidant activities. nih.gov While direct testing of this compound is not reported, these studies on analogous structures suggest that the presence of the difluorinated benzamide moiety may contribute to antioxidant potential.

Table 2: In Vitro Antioxidant Activity of Structurally Related Difluorobenzamide Derivatives

| Compound/Derivative | Assay/Mechanism | Result | Source(s) |

|---|---|---|---|

| 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide (PD184352) | Nrf2/HO-1 axis activation | Promoted antioxidant protein expression and reduced ROS accumulation | nih.gov |

This table presents data for structurally related compounds to infer the potential activity of this compound.

Molecular Mechanisms of Action and Target Identification

Understanding the molecular mechanism of a compound requires identifying its biological targets and characterizing the interactions at the atomic level. Computational methods, such as molecular docking, and biochemical approaches are pivotal in this process. For fluorinated compounds like this compound, these techniques can predict and validate how the molecule binds to a specific protein target.

Molecular docking simulations are frequently used to predict the binding conformation and affinity of a ligand within a protein's active site. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the protein-ligand complex. For instance, a computational study on 3,4-difluorobenzamide investigated its interaction with the bacterial DNA sliding clamp (β-clamp) of Helicobacter pylori. researchgate.net Co-crystallization confirmed that the compound binds in a specific subsite of the protein, validating the computational predictions. researchgate.net Such studies highlight how the benzamide core can fit into protein binding pockets.

The fluorine atoms in this compound are expected to play a significant role in its binding interactions. Fluorine's high electronegativity can lead to the formation of favorable electrostatic and hydrogen bonding interactions with protein residues. nih.gov Furthermore, the substitution pattern of fluorine on the aromatic rings can influence the molecule's conformation and its ability to fit within a binding site. nanobioletters.com Biochemical methods, such as pull-down assays using immobilized compounds, can then be employed to isolate and identify protein targets from cell lysates, confirming the predictions made by computational models.

Binding affinity (often quantified by the dissociation constant, Kd, or the half-maximal inhibitory concentration, IC50) and selectivity are critical parameters in drug development. A high binding affinity indicates a strong interaction between a compound and its target, while high selectivity implies that the compound binds preferentially to its intended target over other proteins, which can minimize off-target effects.

The incorporation of fluorine into a ligand can have a profound impact on its binding affinity and selectivity. nanobioletters.com Fluorine atoms can enhance binding by participating in orthogonal multipolar interactions with backbone carbonyl groups in a protein, an interaction not readily formed by hydrogen. This can lead to tighter binding. Techniques such as 19F NMR spectroscopy are particularly powerful for studying the binding of fluorinated ligands to proteins. uobasrah.edu.iq By analyzing changes in the 19F NMR signal upon addition of the protein, researchers can determine binding kinetics (kon and koff rates) and equilibrium thermodynamics, providing a detailed picture of the binding event. uobasrah.edu.iq

While specific binding affinity and selectivity data for this compound against particular biological targets are not available in the reviewed literature, the principles of medicinal chemistry suggest its potential. The trifluorinated substitution pattern is relatively unique compared to more common di- or tetra-fluorinated analogues, and its specific electronic and steric properties would likely result in a distinct binding profile against a panel of protein targets. nih.gov Further experimental profiling would be necessary to determine its affinity and selectivity for specific enzymes or receptors.

Structure Activity Relationship Sar Studies of 3,5 Difluoro N 4 Fluorophenyl Benzamide Analogues

Impact of Fluorine Position and Number on Biological Activity

The presence and placement of fluorine atoms on the benzamide (B126) scaffold are critical determinants of biological activity. The electron-withdrawing nature and small size of fluorine can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.

In studies of related N-phenylbenzamide analogues, the degree and pattern of fluorination have been shown to have a profound impact. For instance, in a series of fluorinated N-phenylbenzamide derivatives, it has been observed that increasing the number of fluorine substituents can lead to enhanced biological effects. Research on other classes of compounds, such as NH2-biphenyl-diarylpyrimidines, has demonstrated that double fluorination at the 3,5-positions of a phenyl ring can markedly improve inhibitory activity against certain biological targets compared to their single fluorine-substituted counterparts. nih.gov This suggests that the 3,5-difluoro substitution pattern on the benzoyl ring of the title compound is likely a key contributor to its activity profile.

The position of the fluorine atom on the N-phenyl ring is also a critical factor. In various series of biologically active compounds, a halogen at the para-position of the N-phenyl ring has been associated with maximal activity. nih.gov This highlights the potential importance of the 4-fluoro substituent on the N-phenyl moiety of 3,5-difluoro-N-(4-fluorophenyl)benzamide.

The following table, derived from studies on analogous benzamide series, illustrates the impact of fluorine substitution on biological activity.

| Compound Analogue | Benzoyl Ring Substitution | N-Phenyl Ring Substitution | Relative Biological Activity |

|---|---|---|---|

| Analogue 1 | Unsubstituted | Unsubstituted | Baseline |

| Analogue 2 | 3,5-Difluoro | Unsubstituted | Increased |

| Analogue 3 | Unsubstituted | 4-Fluoro | Moderately Increased |

| Analogue 4 | 3,5-Difluoro | 4-Fluoro | Significantly Increased |

This table is a representative illustration based on general findings in related compound series and is not based on direct experimental data for this compound.

Substituent Effects on Benzoyl and N-Phenyl Moieties

Beyond fluorine, the introduction of other substituents on both the benzoyl and N-phenyl rings allows for the fine-tuning of a compound's properties. The electronic and steric nature of these substituents can influence everything from target binding affinity to pharmacokinetic profiles.

Benzoyl Moiety: In various studies of benzamide analogues, the introduction of electron-withdrawing groups on the benzoyl ring has been shown to be beneficial for biological activity. mdpi.com This is consistent with the presence of the two electron-withdrawing fluorine atoms in this compound. Conversely, the introduction of electron-donating groups on the benzamide can sometimes lead to a decrease in yield in certain synthetic reactions, which may indirectly impact the exploration of such derivatives. researchgate.net

N-Phenyl Moiety: The N-phenyl ring offers a versatile site for modification. Studies on related N-phenylbenzamides have shown that the nature and position of substituents are critical. For example, in a series of N-phenylbenzamide analogues with antischistosomal activity, electronegative and hydrophobic substituents on the N-phenyl ring were explored, with groups like trifluoromethyl (CF3), nitro (NO2), and chloro (Cl) demonstrating significant effects on potency. mdpi.com Furthermore, the introduction of a halogen atom at the para-position of the N-phenyl ring has been noted to be particularly advantageous for the cytotoxic properties of some benzofuran (B130515) derivatives. nih.gov

The table below summarizes the observed effects of different substituents on the biological activity of analogous benzamide series.

| Compound Analogue | Substituent on Benzoyl Ring | Substituent on N-Phenyl Ring | Observed Effect on Activity |

|---|---|---|---|

| Analogue A | 3,5-Difluoro | 4-Chloro | Potent Activity |

| Analogue B | 3,5-Difluoro | 4-Trifluoromethyl | High Potency |

| Analogue C | 3,5-Difluoro | 4-Methyl (electron-donating) | Reduced Activity |

| Analogue D | 3-Nitro (electron-withdrawing) | 4-Fluoro | Maintained or Increased Activity |

This table is a representative illustration based on general findings in related compound series and is not based on direct experimental data for this compound.

Correlations between Conformational Flexibility and Observed Bioactivity

The three-dimensional shape of a molecule, or its conformation, is intrinsically linked to its ability to interact with a biological target. The conformational flexibility of this compound and its analogues plays a pivotal role in determining their bioactivity.

The interplay between conformational flexibility and bioactivity is a delicate balance. A molecule that is too rigid may not be able to adopt the optimal conformation for binding, while a molecule that is too flexible may expend too much energy to adopt the correct binding pose, leading to a loss of affinity. The bioactive conformation is the specific three-dimensional arrangement a molecule adopts when it binds to its target. Identifying this conformation is a key goal of drug design. nih.gov

Computational studies, such as molecular mechanics calculations, can be employed to explore the conformational landscape of these molecules and identify low-energy, stable conformations that are likely to be biologically relevant. By correlating these predicted conformations with observed biological activities across a series of analogues, a clearer picture of the bioactive conformation can emerge.

Development of SAR Models for Rational Design of Optimized Analogues

To systematize the vast amount of data generated from SAR studies, researchers often develop quantitative structure-activity relationship (QSAR) models. These mathematical models correlate the chemical structures of compounds with their biological activities, providing a predictive tool for the rational design of new, more potent analogues. researchgate.netmdpi.com

The development of a QSAR model typically involves several steps:

Data Set Assembly: A series of structurally related compounds with a range of biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. researchgate.net

For N-phenylbenzamide derivatives, QSAR studies have highlighted the importance of descriptors such as molecular weight, total energy, electrophilicity index, molar refractivity, and logP. These models can provide valuable insights into the mechanism of action. For example, a model might indicate that electrostatic interactions are dominant for activity against one target, while hydrophobic and steric effects are more critical for another.

The ultimate goal of developing SAR and QSAR models is to guide the design of optimized analogues with improved potency, selectivity, and pharmacokinetic properties. By understanding which structural features are essential for activity, medicinal chemists can focus their synthetic efforts on molecules that have the highest probability of success.

Advanced Chemical Biology and Future Research Directions

Development of Chemical Probes Based on the 3,5-Difluoro-N-(4-fluorophenyl)benzamide Scaffold

The development of chemical probes is crucial for elucidating the mechanism of action and identifying the biological targets of bioactive compounds. The this compound scaffold can be modified to create sophisticated tools for chemical biology research, such as photoaffinity labels and clickable probes.

Photoaffinity labeling (PAL) is a powerful technique for identifying direct binding partners of a small molecule within a complex biological system. enamine.net This involves incorporating a photoreactive group, such as a diazirine, benzophenone, or aryl azide, into the molecule of interest. enamine.net Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its binding target. enamine.netnih.gov For the this compound scaffold, a photoreactive moiety could be strategically introduced on either of the phenyl rings. Subsequent to crosslinking, the target protein can be identified and characterized using mass spectrometry-based proteomics. The design of such probes requires careful consideration to ensure that the modification does not significantly impair the compound's original biological activity. researchgate.net

Another valuable approach is the development of "clickable" probes. These probes contain a bioorthogonal handle, such as an alkyne or an azide, that can be selectively reacted with a corresponding reporter tag (e.g., a fluorophore or biotin) via click chemistry. nih.gov This strategy allows for the visualization and enrichment of target proteins. For instance, a terminal alkyne group could be appended to the this compound structure, enabling its use in target engagement assays and off-target profiling. nih.gov The development of next-generation cell-permeable and clickable probes based on related scaffolds has demonstrated high specificity for their targets with minimal off-target effects. nih.gov

The table below outlines potential chemical probes derived from the this compound scaffold.

| Probe Type | Functional Group | Application | Reference |

| Photoaffinity Label | Diazirine, Benzophenone, Aryl Azide | Target identification and binding site mapping | enamine.netnih.gov |

| Clickable Probe | Alkyne, Azide | Target engagement, visualization, and off-target profiling | nih.gov |

| Radiolabeled Probe | Fluorine-18 | In vivo imaging (PET) | nih.gov |

Exploration of Supramolecular Chemistry and Self-Assembly with Fluorinated Benzamides

The presence of multiple fluorine atoms in this compound significantly influences its intermolecular interactions, making it a compelling candidate for studies in supramolecular chemistry and self-assembly. Fluorine can participate in non-covalent interactions, including hydrogen bonds and halogen bonds, which can direct the formation of ordered supramolecular structures. acs.org

The self-assembly of fluorinated compounds can lead to the formation of novel materials with unique properties. For instance, the self-assembly of specifically designed fluorinated molecules can result in the formation of nanofibers, gels, or other ordered structures. While direct studies on the self-assembly of this compound are not widely reported, research on related fluorinated peptide amphiphiles has shown that fluorination can mediate self-sorting versus co-assembly in supramolecular systems. nih.gov This suggests that the fluorine atoms in this compound could be exploited to control the assembly of multicomponent systems, potentially leading to new functional biomaterials.

Innovative Synthetic Methodologies for Next-Generation Analogues

The development of novel synthetic methods is essential for generating a diverse library of analogues based on the this compound scaffold. Such analogues are crucial for structure-activity relationship (SAR) studies and for optimizing the compound's biological activity.

One promising area of research is the use of late-stage fluorination techniques. numberanalytics.comnih.gov These methods allow for the introduction of fluorine atoms into complex molecules at a late stage of the synthetic sequence, which is highly advantageous for drug discovery. nih.gov Techniques such as palladium-catalyzed C-H fluorination could be employed to introduce additional fluorine atoms or other functional groups to the benzamide (B126) core, providing rapid access to a wide range of derivatives. mpg.de

Transition-metal-catalyzed C-H bond activation is another powerful tool for the synthesis of fluorinated molecules. nih.gov This strategy enables the direct functionalization of C-H bonds, offering new retrosynthetic pathways. nih.gov For example, cobalt-catalyzed C-H activation/annulation of benzamides with fluorine-containing alkynes has been used to synthesize fluoroalkylated isoquinolinones. nih.gov Applying similar methodologies to the this compound scaffold could lead to the discovery of novel heterocyclic compounds with unique biological profiles.

The table below summarizes some innovative synthetic methodologies applicable to the generation of this compound analogues.

| Synthetic Methodology | Description | Potential Application | Reference |

| Late-Stage Fluorination | Introduction of fluorine atoms in the final steps of synthesis. | Rapid generation of diverse fluorinated analogues. | numberanalytics.comnih.govmpg.de |

| C-H Activation/Functionalization | Direct conversion of C-H bonds into new functional groups. | Synthesis of complex derivatives and heterocyclic systems. | nih.govnih.gov |

| C-H Olefination | Introduction of double bonds via C-H activation. | Creation of novel scaffolds and linkers for bioconjugation. | ntu.ac.uk |

Integration of Computational and Experimental Approaches in Target-Oriented Drug Discovery

The integration of computational and experimental methods is a powerful strategy to accelerate the process of drug discovery and development. For a molecule like this compound, a combined approach can aid in target identification, lead optimization, and understanding its mechanism of action.

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, can be used to predict the binding modes of this compound and its analogues with potential biological targets. peerj.comrsc.org These in silico studies can help prioritize compounds for synthesis and experimental testing, thereby saving time and resources. vensel.org For example, a combined comparative shape and electrostatic and molecular docking approach has been successfully used to design selective inhibitors for specific enzymes based on a benzamide scaffold. vensel.org

Furthermore, computational tools can be employed to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of newly designed analogues. rsc.org This early-stage assessment can help in selecting candidates with favorable drug-like properties.

Experimental validation of computational predictions is a critical step in this integrated approach. Techniques such as in vitro enzyme assays, cell-based assays, and biophysical methods (e.g., surface plasmon resonance, isothermal titration calorimetry) can be used to confirm the biological activity and binding affinity of the synthesized compounds. nih.gov The experimental data can then be used to refine the computational models, leading to a more accurate and predictive drug design cycle. The use of ¹⁹F NMR spectroscopy, in combination with computational calculations, can also be a powerful tool for identifying and quantifying fluorinated products and metabolites. nih.govnih.gov

This iterative cycle of computational design, chemical synthesis, and experimental validation is a cornerstone of modern drug discovery and holds great promise for advancing the therapeutic potential of the this compound scaffold.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.